molecular formula C10H14O2S B12696546 S-Ethyl furan-2-butanethioate CAS No. 96446-10-5

S-Ethyl furan-2-butanethioate

Katalognummer: B12696546
CAS-Nummer: 96446-10-5
Molekulargewicht: 198.28 g/mol
InChI-Schlüssel: PVNRECFECOZUEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-Ethyl furan-2-butanethioate is an organic compound with the molecular formula C10H14O2S. It is a derivative of furan, a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-Ethyl furan-2-butanethioate typically involves the reaction of furan derivatives with ethyl thiol. One common method is the reaction of furan-2-butanethioic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

S-Ethyl furan-2-butanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

S-Ethyl furan-2-butanethioate has several scientific research applications:

Wirkmechanismus

The mechanism of action of S-Ethyl furan-2-butanethioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ethyl thiol group allows for unique interactions and reactions compared to other furan derivatives. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and materials .

Eigenschaften

CAS-Nummer

96446-10-5

Molekularformel

C10H14O2S

Molekulargewicht

198.28 g/mol

IUPAC-Name

S-ethyl 4-(furan-2-yl)butanethioate

InChI

InChI=1S/C10H14O2S/c1-2-13-10(11)7-3-5-9-6-4-8-12-9/h4,6,8H,2-3,5,7H2,1H3

InChI-Schlüssel

PVNRECFECOZUEX-UHFFFAOYSA-N

Kanonische SMILES

CCSC(=O)CCCC1=CC=CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.